(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate
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Overview
Description
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an imine, a hydroxyl group, and a bromobenzoate ester, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imine group: This step involves the condensation of 4-acetamidophenylamine with an aldehyde to form the imine intermediate.
Hydroxylation: The imine intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Esterification: The final step involves the esterification of the hydroxylated imine intermediate with 2-bromobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The imine group can interact with nucleophilic sites in biological molecules, while the hydroxyl and bromobenzoate ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-chlorobenzoate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]-3-hydroxyphenyl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-14(26)25-17-9-7-16(8-10-17)24-13-15-6-11-18(12-21(15)27)29-22(28)19-4-2-3-5-20(19)23/h2-13,27H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHSEILYDGVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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